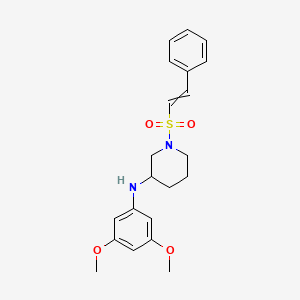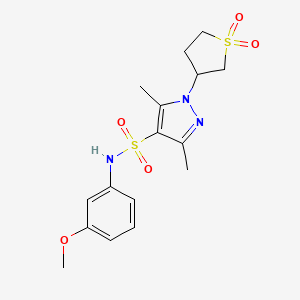
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Cytotoxicity and Enzyme Inhibition : Sulfonamide derivatives, including compounds with a pyrazole core, have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II) and their cytotoxic activities against tumor and non-tumor cell lines. These studies found that certain derivatives exhibit significant inhibitory activity towards these enzymes, with potential implications for treating conditions related to enzyme dysregulation. Specifically, compounds showed superior carbonic anhydrase inhibitory activity compared to reference compounds, with inhibition constants in the nanomolar range against hCA I and II isoenzymes (Kucukoglu et al., 2016).
Synthesis and Bioactivity : Another study focused on the synthesis of pyrazoline benzene sulfonamides, assessing their carbonic anhydrase and acetylcholinesterase inhibitor capabilities. These compounds were found to inhibit human CA isoenzymes effectively, with Ki values in the nanomolar range, and demonstrated low cytotoxicity towards oral squamous cancer cell carcinoma cell lines, highlighting their potential as dual-function inhibitors with minimal side effects (Ozmen Ozgun et al., 2019).
Antiproliferative Activities
Anti-Tumor Properties : Research into pyrazole-sulfonamide derivatives has also explored their antiproliferative activities, particularly against specific cancer cell lines. Certain derivatives have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, suggesting their potential for further development as cancer therapies (Mert et al., 2014).
Multi-Target Inhibitor Development
Inhibition of Acetylcholinesterase and Carbonic Anhydrase : A novel series of polyfluoro substituted pyrazoline type sulfonamides were designed for their bioactivities, including inhibiting acetylcholinesterase (AChE) and human carbonic anhydrase I and II. These compounds displayed significant inhibitory activity at nanomolar levels against both enzymes, indicating their potential as multi-target agents for developing new treatments (Yamali et al., 2020).
Heterocyclic Sulfonamide Synthesis
Development of Sulfonamides of Polynuclear Heterocyclic Compounds : Research has been conducted on the synthesis and characterization of new sulfonamide derivatives of heterocyclic compounds, focusing on their ability to bind to carbonic anhydrases and inhibit their activity. This research contributes to the development of new substances with specific biological activities, highlighting the versatility and potential therapeutic applications of these compounds (Komshina et al., 2020).
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-11-16(12(2)19(17-11)14-7-8-25(20,21)10-14)26(22,23)18-13-5-4-6-15(9-13)24-3/h4-6,9,14,18H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUGUPTSIWKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)
![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748300.png)
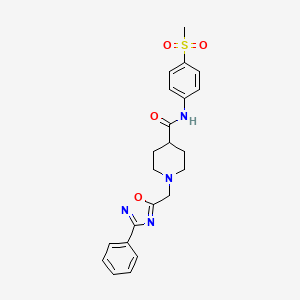
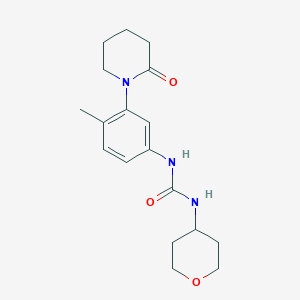

![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)

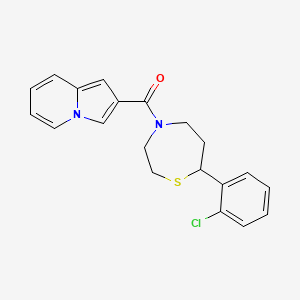
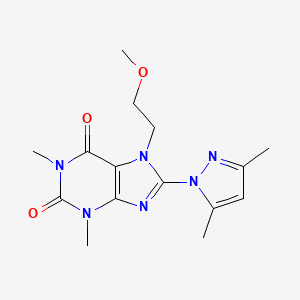
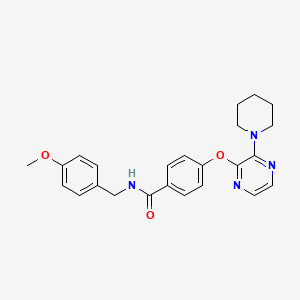
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2748316.png)
